tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
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Overview
Description
Tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a synthetic organic compound with a unique structure combining several functional groups. It has a pyrrole core, a fluorine atom, and a tert-butyl ester, making it interesting for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate often involves multiple steps. Initial formation of the indeno[1,2-c]pyrrole core can be achieved via cyclization reactions, followed by selective fluorination and amino group introduction. The tert-butyl ester is generally introduced through esterification reactions using tert-butanol.
Industrial Production Methods: In industrial settings, production might involve larger scale reactors and optimized conditions to enhance yield and purity. Continuous flow synthesis and catalysis can improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate can undergo oxidation, leading to potential ring modifications or additions of oxygen-containing groups.
Reduction: Reduction reactions can be used to modify the core structure or reduce functional groups.
Substitution: Various nucleophiles can replace the amino or fluoro groups, allowing for extensive derivatization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Oxygenated derivatives.
Reduction: Reduced forms of the core structure.
Substitution: New derivatives with replaced functional groups.
Scientific Research Applications
Tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is used in a variety of research fields:
Chemistry: Studying its reactivity and synthesizing new derivatives for material science applications.
Biology: Investigating its effects on cellular pathways and potential as a biochemical tool.
Medicine: Exploring its potential as a lead compound for developing pharmaceuticals targeting specific molecular pathways.
Industry: Potential use in the synthesis of high-value chemicals or as a precursor for more complex molecules.
Mechanism of Action
The compound interacts with molecular targets through its functional groups. The fluorine atom can enhance binding affinity to biological targets, while the amino group can participate in hydrogen bonding. The carboxylate group may play a role in the compound's solubility and distribution in biological systems.
Comparison with Similar Compounds
Indeno[1,2-c]pyrrole derivatives with different halogens.
Compounds with varying ester groups.
Analogous molecules with different amino substituents.
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Properties
Molecular Formula |
C16H21FN2O2 |
---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-12-11-6-9(17)4-5-10(11)14(18)13(12)8-19/h4-6,12-14H,7-8,18H2,1-3H3/t12-,13+,14?/m0/s1 |
InChI Key |
XVLIDPNJKGWTNC-WLDKUNSKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C=CC(=C3)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC(=C3)F |
Origin of Product |
United States |
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